molecular formula C24H40O3 B7804059 PTA2 (Pinane thromboxane A2)

PTA2 (Pinane thromboxane A2)

Cat. No.: B7804059
M. Wt: 376.6 g/mol
InChI Key: OHJIHGVLRDHSDV-BNAVIEMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinane thromboxane A2, also known as PTA2, is a chemically stable, carbocyclic analog of the highly unstable thromboxane A2. Thromboxane A2 is a biologically active metabolite of arachidonic acid formed by the action of thromboxane A2 synthase on prostaglandin endoperoxide. PTA2 acts as a thromboxane A2 receptor antagonist, leading to coronary artery contraction and platelet aggregation induced by prostaglandin endoperoxide analogs and arachidonic acid .

Preparation Methods

Pinane thromboxane A2 is synthesized through a series of chemical reactions involving the modification of bicyclic structures. The synthetic route involves the following steps :

    Starting Material: The synthesis begins with a bicyclic compound, typically a pinane derivative.

    Functional Group Introduction: Hydroxyl groups are introduced at specific positions on the bicyclic structure.

    Chain Elongation: The side chain is elongated through a series of reactions, including the addition of octenyl groups.

    Final Cyclization: The final step involves cyclization to form the heptenoic acid structure.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Pinane thromboxane A2 undergoes several types of chemical reactions, including:

    Oxidation: PTA2 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert PTA2 into more reduced forms, altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the PTA2 molecule, modifying its properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pinane thromboxane A2 has several scientific research applications, including:

Mechanism of Action

Pinane thromboxane A2 exerts its effects by acting as a thromboxane A2 receptor antagonist. It binds to the thromboxane A2 receptor, preventing thromboxane A2 from binding and activating the receptor. This inhibition leads to reduced platelet aggregation and coronary artery contraction. The molecular targets involved include the thromboxane A2 receptor and thromboxane A2 synthase .

Comparison with Similar Compounds

Pinane thromboxane A2 is unique compared to other thromboxane A2 analogs due to its chemical stability and specific biological activity. Similar compounds include:

Pinane thromboxane A2 stands out due to its selective inhibition of thromboxane A2 pathways without affecting prostacyclin pathways, making it a valuable tool in research and potential therapeutic applications.

Biological Activity

Pinane thromboxane A2 (PTA2) is a synthetic analog of thromboxane A2 (TxA2), a potent lipid mediator involved in various physiological and pathological processes, particularly in cardiovascular function and platelet aggregation. This article delves into the biological activity of PTA2, highlighting its synthesis, pharmacological effects, and potential therapeutic applications.

1. Synthesis of PTA2

PTA2 is synthesized through a series of chemical reactions aimed at mimicking the structure and function of TxA2 while enhancing stability. The synthesis involves the modification of bicyclic structures to achieve the desired biological activity. The compound has been characterized by its ability to interact with thromboxane receptors and influence platelet function.

Inhibition of Platelet Aggregation

PTA2 exhibits significant antiplatelet activity. At low concentrations, it inhibits platelet aggregation induced by TxA2 and stable prostaglandin endoperoxide analogs. This effect is crucial for its potential use as an antithrombotic agent, especially in conditions where excessive platelet aggregation poses a risk for thrombotic events .

  • Dose-Response Relationship : The inhibitory effect on platelet aggregation is dose-dependent, with higher concentrations leading to increased inhibition .

Effects on Vascular Smooth Muscle

PTA2 has been shown to inhibit coronary artery constriction in animal models, suggesting that it may have vasodilatory properties under certain conditions. This action is particularly relevant in the context of cardiovascular diseases where vasoconstriction contributes to pathology .

  • Mechanism : PTA2 stabilizes liver lysosomes and inhibits thromboxane synthetase, which prevents the formation of TxA2 from arachidonic acid, thereby reducing vasoconstriction and platelet activation .

Impact on Mucous Gel Layer Thickness

Research indicates that PTA2 can attenuate increases in tracheal mucous gel layer thickness induced by U46619 (a stable TxA2 analog) and carbocyclic TxA2 (CTA2). This suggests a potential role in managing bronchial hyperreactivity and related respiratory conditions .

Case Studies and Experimental Evidence

  • Study on Coronary Artery Constriction : In a study involving cat coronary arteries, PTA2 effectively inhibited constriction induced by stable prostaglandin endoperoxide analogs at low concentrations, indicating its potential as a therapeutic agent in coronary artery disease .
  • Platelet Aggregation Studies : In vitro studies demonstrated that PTA2 inhibited platelet aggregation more effectively than some other thromboxane analogs, reinforcing its potential as an antiplatelet drug .

Comparative Analysis with Other Thromboxane Analogues

CompoundEC50 (µg/kg)Effect on Platelet AggregationEffect on Vascular Constriction
PTA26.64InhibitsInhibits
U466196.43ModerateModerate
CTA2VariesModerateModerate

4. Potential Therapeutic Applications

Given its biological profile, PTA2 holds promise as a therapeutic agent in various clinical settings:

  • Antithrombotic Therapy : Its ability to inhibit platelet aggregation positions PTA2 as a candidate for preventing thrombotic events in patients at risk for cardiovascular diseases.
  • Respiratory Disorders : The capacity to modulate mucous secretion could make PTA2 useful in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD), where airway constriction and excessive mucus production are problematic.

Properties

IUPAC Name

(Z)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-8-11-20(25)15-14-18-16-19-17-22(24(19,2)3)21(18)12-9-6-7-10-13-23(26)27/h6,9,14-15,18-22,25H,4-5,7-8,10-13,16-17H2,1-3H3,(H,26,27)/b9-6-,15-14+/t18-,19-,20-,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJIHGVLRDHSDV-BNAVIEMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)C2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PTA2 (Pinane thromboxane A2)
Reactant of Route 2
PTA2 (Pinane thromboxane A2)
Reactant of Route 3
Reactant of Route 3
PTA2 (Pinane thromboxane A2)
Reactant of Route 4
PTA2 (Pinane thromboxane A2)
Reactant of Route 5
PTA2 (Pinane thromboxane A2)
Reactant of Route 6
PTA2 (Pinane thromboxane A2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.